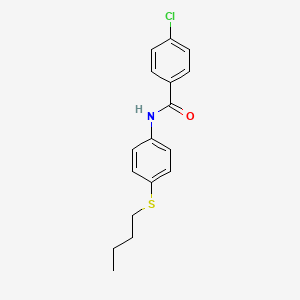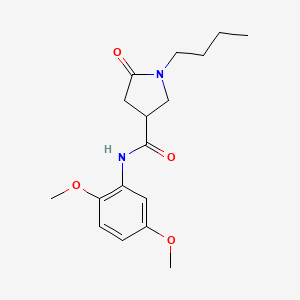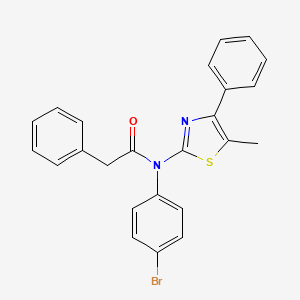![molecular formula C15H22N2OS B4599469 3,5-dimethyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4599469.png)
3,5-dimethyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide
Vue d'ensemble
Description
3,5-dimethyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H22N2OS and its molecular weight is 278.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.14528450 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optimization of Chemical Functionalities for CB1 Receptor Modulation
Research has demonstrated the critical role of structural features in indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1). The study by Khurana et al. (2014) highlighted the importance of chain length, electron withdrawing groups, and the amino substituent for binding affinity and cooperativity. This optimization led to the identification of potent CB1 allosteric modulators, emphasizing their antagonistic action on agonist-induced G-protein coupling while inducing β-arrestin mediated ERK1/2 phosphorylation (Khurana et al., 2014).
Antimicrobial and Antifungal Applications
The synthesis and antimicrobial evaluation of new pyridine derivatives, including nicotinamides and thienopyridines containing the antipyrine moiety, were explored by Othman (2013). This study demonstrated the potential antimicrobial and antifungal activities of these compounds, highlighting their significance in developing new therapeutic agents (Othman, 2013).
Chiral Recognition Ability in Chromatography
Chen et al. (1987) investigated optically active polyamides derived from coumarin dimers as chiral stationary phases for the direct resolution of racemates in high-performance liquid chromatography. The study emphasizes the potential of these polyamides in chiral separation processes, contributing to advancements in analytical chemistry (Chen et al., 1987).
Central Nervous System Agents Development
Martin et al. (1981) synthesized cyclohexane-isobenzofuran derivatives as analogues to piperidines, evaluating their potential as central nervous system agents. The study provided insights into the stereochemical aspects and biological activities of these compounds, indicating their relevance in developing antidepressants and other CNS-active drugs (Martin et al., 1981).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,5-dimethyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-11-7-12(2)10-17(9-11)15(18)16-13-5-4-6-14(8-13)19-3/h4-6,8,11-12H,7,9-10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVNBSDTVMZLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)NC2=CC(=CC=C2)SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-methyl-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-propyl-2H-chromen-2-one](/img/structure/B4599400.png)

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4599412.png)
![3-methyl-5-oxo-N-pentyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4599429.png)
![2-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B4599441.png)
![4-({4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-6-ethoxy-2H-chromen-2-one](/img/structure/B4599450.png)
![4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol](/img/structure/B4599458.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4599459.png)
![2-[4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4599460.png)
![1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4599463.png)

![2-(allylamino)-7-methyl-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4599478.png)

